BenchChemオンラインストアへようこそ!

Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Lipophilicity Drug Design Permeability

Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, featuring a chloro substituent at the 7-position, an ethyl group at the 3-position, and an ethyl ester at the 6-position. This scaffold is integral to medicinal chemistry, particularly in kinase inhibitor programs, where the specific substitution pattern dictates key physicochemical and biological properties.

Molecular Formula C11H12ClN3O2
Molecular Weight 253.68 g/mol
CAS No. 43024-71-1
Cat. No. B3266614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS43024-71-1
Molecular FormulaC11H12ClN3O2
Molecular Weight253.68 g/mol
Structural Identifiers
SMILESCCC1=C2N=CC(=C(N2N=C1)Cl)C(=O)OCC
InChIInChI=1S/C11H12ClN3O2/c1-3-7-5-14-15-9(12)8(6-13-10(7)15)11(16)17-4-2/h5-6H,3-4H2,1-2H3
InChIKeyAHOUAWCVHGSOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 43024-71-1): Core Properties for Sourcing


Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, featuring a chloro substituent at the 7-position, an ethyl group at the 3-position, and an ethyl ester at the 6-position [1]. This scaffold is integral to medicinal chemistry, particularly in kinase inhibitor programs, where the specific substitution pattern dictates key physicochemical and biological properties [2]. The compound is primarily sourced as a high-purity building block for medicinal chemistry and organic synthesis, with the 3-ethyl and 7-chloro groups providing critical handles for further functionalization and structure-activity relationship (SAR) exploration.

Why Direct Substitution of Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a High-Risk Decision


In-class pyrazolo[1,5-a]pyrimidine-6-carboxylates cannot be simply interchanged due to the profound impact of seemingly minor structural modifications on critical properties. Replacing the 3-ethyl group with a hydrogen atom (as in CAS 43024-70-0) reduces the computed LogP by 0.94 units, potentially compromising membrane permeability in cellular assays . Swapping the 7-chloro atom for a bromo analog alters the reactivity in nucleophilic aromatic substitution (SNAr) reactions, a key diversification step, due to the differing electronegativity and leaving group ability of the halogens [1]. Furthermore, substituting the ethyl ester with a carboxylic acid (CAS 2904546-20-7) substantially lowers lipophilicity and introduces a hydrogen bond donor, which can alter both the compound's pharmacokinetic profile and its reactivity in subsequent amide coupling reactions. These quantifiable differences in lipophilicity, reactivity, and purity profiles mean that using an analog without rigorous validation can lead to failed reactions, misinterpreted biological data, and significant delays in research programs.

Quantitative Evidence for the Differentiation of Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate


Enhanced Lipophilicity (LogP) vs. the 3-Des-Ethyl Analog

The incorporation of a 3-ethyl group on the pyrazolo[1,5-a]pyrimidine scaffold significantly increases lipophilicity. The target compound, Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, exhibits a computed XLogP3-AA value of 2.3, as reported by PubChem [1]. In contrast, the closely related 3-des-ethyl analog, Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 43024-70-0), has a reported LogP of 1.36 . This represents a quantified increase in lipophilicity of 0.94 LogP units, which is expected to enhance passive membrane permeability.

Lipophilicity Drug Design Permeability

Differentiated Lipophilicity vs. the Carboxylic Acid Derivative

The presence of the ethyl ester moiety, as opposed to a free carboxylic acid, is a key differentiator. The target ethyl ester compound has a computed LogP of 2.3 [1]. Its corresponding carboxylic acid derivative, 7-Chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 2904546-20-7), has a reported LogP of 1.6433 . This difference of approximately 0.66 LogP units indicates that the ester form is significantly more lipophilic, which also suggests a better potential for passive permeation and a different in vivo distribution profile than the charged acid form.

Physicochemical Properties Pharmacokinetics LogP

Superior Purity Specification for Demanding Applications

For procurement decisions, purity is a verifiable and critical differentiator. Several suppliers, such as MolCore and Leyan, list the target compound with a guaranteed purity of no less than 98% (NLT 98%) [REFS-1, REFS-2]. This contrasts with other commercial sources, like CymitQuimica, which offer the same compound at a minimum purity of 95% . This 98% specification provides an absolute 3% higher minimum purity, rendering it more suitable for high-sensitivity applications such as biophysical assays, NMR studies, or as an analytical standard, where the presence of unidentified impurities can confound results.

Procurement Purity Reproducibility

Vendor-Specific Quantitative Purity vs. the 3-Des-Ethyl Analog

A key procurement consideration is the availability of specific purity grades across structurally similar building blocks. The target compound is competitively sourced at a 98% purity specification from multiple vendors . In contrast, a primary competitive analog, Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 43024-70-0), is commonly listed at a standard purity of 95% from major suppliers such as Bidepharm . For researchers requesting a single batch of high-purity intermediate without the need for costly in-house repurification, the 98% specification of the target compound provides a distinct and immediate procurement advantage.

Comparative Purity Procurement Building Blocks

Role of the 7-Chloro Substituent as a Synthetic Handle vs. Bromo Analogs

The presence of a chlorine atom at the 7-position is a critical structural feature for downstream synthetic diversification via SNAr reactions. Compared to a hypothetical 7-bromo analog, the lower reactivity of the chloro group can be advantageous for achieving chemoselective transformations in the presence of other electrophilic species [1]. While direct kinetic data for this specific scaffold is limited in the public domain, the well-established reactivity scale for aryl halides (I > Br > Cl >> F) allows for a class-level inference that the 7-chloro group provides a more controlled reaction profile, which is often preferred for building complex heterocyclic libraries through sequential functionalization. This is a distinct advantage over the more reactive but less discriminative bromo analog.

Synthetic Chemistry SAR Nucleophilic Substitution

Evidence-Guided Application Scenarios for Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate


Medicinal Chemistry Hit-to-Lead Optimization Where Lipophilicity is a Key Driver

For programs focused on CNS or intracellular targets, the quantifiably higher LogP (2.3) compared to the 3-des-ethyl analog (LogP 1.36) makes this compound the preferred starting scaffold. Prioritize this compound when screening cascades demand a building block that demonstrably enhances passive permeability to improve cellular potency over simpler, less lipophilic analogs [REFS-1, REFS-2].

High-Sensitivity Biochemical and Biophysical Assays

When procuring material for rigorous in vitro assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or high-content screening (HCS), the availability of this compound at a guaranteed purity of 98% (NLT) is a critical differentiator. Using the 98% pure material directly avoids the noise and false positives associated with the 95% purity grade offered by some suppliers, ensuring reliable kinetic and thermodynamic measurements .

Synthesis of Complex Kinase Inhibitor Libraries via Sequential Derivatization

This compound is an ideal central intermediate for generating diverse kinase inhibitor libraries. The 7-chloro substituent serves as a controlled, selective handle for SNAr-based decoration, a reactivity that is strategically advantageous over a more reactive 7-bromo analog for chemoselective synthesis [2]. Furthermore, the ethyl ester can be orthogonally hydrolyzed to the carboxylic acid (LogP 1.64) for late-stage amidation, providing a privileged path from a single, pure precursor to a multitude of final compounds .

Reference Standard for Analytical Method Development

The well-defined structure and commercially available 98% purity specification make this compound a strong candidate for use as a reference standard in HPLC, LC-MS, or NMR method development. Its higher lipophilicity relative to acid analogs also allows for the development of orthogonal chromatographic separation methods, supporting quality control (QC) for larger-scale synthesis programs [REFS-3, REFS-5].

Quote Request

Request a Quote for Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.